molecular formula C22H20ClN5O2 B1211986 [4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

Cat. No.: B1211986
M. Wt: 421.9 g/mol
InChI Key: KCGMIJAMMIIVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[2-(3-chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Compounds including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown significant antimicrobial and anticancer activities in vitro. Some compounds demonstrated higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Molecular Docking Studies

  • A study involving the synthesis of compounds like 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyrazolines, featuring pyridine, oxazole, and pyrazoline moieties, revealed their potent anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also showed significant antimicrobial activities and potential pharmaceutical drug utility (Katariya, Vennapu, & Shah, 2021).

PET Tracer Development for Cerebral Adenosine A2A Receptors

  • Research on the development of [(11)C]-3 ([(11)C]Preladenant), synthesized from 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, indicates its suitability as a PET tracer for cerebral adenosine A2A receptors, with favorable brain kinetics and characteristics (Zhou et al., 2014).

Molecular Structure and Pharmacological Applications

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

[4-[2-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C22H20ClN5O2/c1-15-12-21(26-7-9-27(10-8-26)22(29)19-6-3-11-30-19)28-20(24-15)14-18(25-28)16-4-2-5-17(23)13-16/h2-6,11-14H,7-10H2,1H3

InChI Key

KCGMIJAMMIIVFQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
Reactant of Route 3
Reactant of Route 3
[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone

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